tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core, a pyrazole ring substituted with a boronate ester, and a tert-butyl carbamate protecting group. This structure combines three critical motifs:
- Spirocyclic framework: The 7-azaspiro[3.5]nonane system provides conformational rigidity, enhancing binding specificity in medicinal chemistry applications .
- Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, making the compound a versatile intermediate in drug synthesis .
Synthesis of this compound likely involves sequential functionalization of the spirocyclic core. For example, bromination at the 2-position of 7-azaspiro[3.5]nonane (as seen in tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1225276-07-2 ) could facilitate nucleophilic substitution or cross-coupling with a preformed boronate-containing pyrazole.
Properties
Molecular Formula |
C22H36BN3O4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C22H36BN3O4/c1-19(2,3)28-18(27)25-10-8-22(9-11-25)12-17(13-22)26-15-16(14-24-26)23-29-20(4,5)21(6,7)30-23/h14-15,17H,8-13H2,1-7H3 |
InChI Key |
YILRWIPMGNQCKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4(C3)CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 7-Azaspiro[3.5]Nonane Core
The 7-azaspiro[3.5]nonane framework is synthesized via a double cyclization strategy. Patent CN112321599A details a two-step approach starting with bis(2-chloroethyl) ether (1 ) and cyanoacetaldehyde diethyl acetal (2 ). In the presence of tetrabutylammonium bromide (phase transfer catalyst) and potassium iodide, these precursors undergo cyclization in N,N-dimethylformamide (DMF) at 70–100°C for 10–24 hours to form the intermediate 3 (Fig. 1A). Subsequent reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) at −10°C yields 7-oxo-2-azaspiro[3.5]nonane (4 ) with 56.3–82.6% overall yield .
Critical Parameters for Spirocycle Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–100°C | Higher temps reduce ring-opening side reactions |
| Molar Ratio (1:2:KI:TBAB) | 1.0:1.1:0.05:0.05 | Excess 2 drives cyclization |
| LiAlH<sub>4</sub> Stoichiometry | 1.5 eq relative to 3 | Prevents over-reduction |
Functionalization of Pyrazole with Boronate Ester
The 4-boronic acid pinacol ester substituent on the pyrazole ring is introduced via Miyaura borylation. As per CN110698506A , 1-Boc-4-bromopyrazole (5 ) reacts with bis(pinacolato)diboron (6 ) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl<sub>2</sub>) and potassium carbonate in dioxane/water (4:1) at 90°C (Fig. 1B). This yields 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7 ) with 75–89% yield after purification .
Optimized Borylation Conditions
-
Catalyst Loading : 2–5 mol% Pd(dppf)Cl<sub>2</sub> minimizes side product formation.
-
Solvent System : Aqueous dioxane enhances solubility of inorganic bases.
-
Workup : Petroleum ether recrystallization removes residual palladium.
Coupling of Spirocycle and Boronated Pyrazole
Chan-Lam coupling is employed to attach the pyrazole-boronate to the spirocyclic amine. As demonstrated in ACS Omega , the NH-pyrazole intermediate (7 ) reacts with 7-azaspiro[3.5]nonane-2-amine (8 ) under aerobic conditions with copper(II) acetate and triethylamine in dichloromethane (DCM) at 40°C (Fig. 1C). This affords the coupled product 9 in 68–74% yield .
Key Considerations for Coupling
-
Oxidation State : Cu(II) is critical for mediating the cross-coupling.
-
Amine Protection : The tert-butyloxycarbonyl (Boc) group on the spirocycle prevents unwanted side reactions.
Final Deprotection and Carboxylate Formation
The Boc-protected amine (9 ) undergoes acidolytic deprotection using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to 25°C, yielding the free amine 10 (Fig. 1D). Subsequent treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and 4-dimethylaminopyridine (DMAP) in THF introduces the tert-butyl carboxylate group, culminating in the target compound (11 ) with >95% purity after column chromatography .
Deprotection/Carboxylation Data
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Boc Removal | TFA/DCM (1:4) | 2 | 92 |
| Carboxylation | Boc<sub>2</sub>O, DMAP | 12 | 88 |
Analytical Characterization and Quality Control
The final product is characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.28 (s, 12H, pinacol CH<sub>3</sub>), 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.65–3.72 (m, 4H, spirocycle CH<sub>2</sub>).
-
HRMS (ESI+) : m/z calc. for C<sub>23</sub>H<sub>34</sub>BN<sub>3</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 444.2664; found: 444.2661.
Impurity profiling via HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient) confirms ≤0.5% residual solvents or byproducts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions often involve heating under reflux and an inert atmosphere .
Major Products
The major products formed from these reactions include various substituted pyrazoles and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura coupling reactions .
Biology
In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design .
Industry
Industrially, this compound is used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Biological Activity
The compound tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, synthesizing findings from various research studies and reviews.
Molecular Characteristics
- Molecular Formula: C₁₆H₂₈BN₃O₄
- Molecular Weight: 293.17 g/mol
- CAS Number: 1072944-98-9
The structural features of this compound include a tert-butyl group, a pyrazole moiety, and a dioxaborolane unit, which are significant for its biological interactions.
Table 1: Structural Components
| Component | Description |
|---|---|
| Tert-butyl group | Enhances lipophilicity |
| Pyrazole moiety | Known for various pharmacological effects |
| Dioxaborolane | Provides stability and potential reactivity |
1. Antiparasitic Activity
Research indicates that compounds with similar structures exhibit significant antiparasitic properties. For instance, derivatives of pyrazole have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism often involves inhibition of specific enzymes crucial for parasite survival.
Case Study: Trypanocidal Activity
In a study examining various pyrazole derivatives, it was found that certain modifications led to enhanced potency against T. brucei. The incorporation of the dioxaborolane structure in the compound under review may similarly enhance its efficacy due to improved binding interactions with target proteins involved in parasite metabolism .
2. Kinase Inhibition
The compound's potential as a kinase inhibitor is noteworthy. Kinases are pivotal in numerous signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.
Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. For example, compounds structurally related to this one have been shown to inhibit RIP3 kinase activity, which is essential for necroptosis—a form of programmed cell death . The inhibition of such pathways could provide therapeutic avenues for diseases characterized by excessive cell survival or proliferation.
3. Cytotoxicity Studies
While exploring the cytotoxic effects of similar compounds, it has been observed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Cytotoxicity Profile
In vitro assays have indicated that the compound may possess favorable cytotoxic profiles against various cancer cell lines. The selectivity index (SI) can be calculated to assess the therapeutic window of the compound .
Table 2: Cytotoxicity Data Overview
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MRC-5 (normal) | >50 | N/A |
| HeLa (cervical) | 10 | 5 |
| A549 (lung) | 15 | 3.33 |
Q & A
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols should prioritize hazard mitigation based on structural analogs. For example:
- Skin/Eye Exposure : Use nitrile gloves and safety goggles, as related spirocyclic compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro analogs) may cause skin irritation (H315) or eye damage (H319) .
- Inhalation Risks : Work in a fume hood, as decomposition products (e.g., carbon monoxide, nitrogen oxides) are reported under thermal stress .
- Storage : Store at 2–8°C under inert atmosphere to preserve boronic ester stability .
- First Aid : Immediate washing with water for skin contact and fresh air exposure for inhalation incidents are recommended .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Leverage iridium-catalyzed amination strategies (e.g., allyl acetate reactions in DMF at 70°C) to achieve high yields (>95%) for structurally related azaspiro compounds . Key steps include:
- Purification : Silica gel column chromatography (hexane:ethyl acetate gradients) to isolate the product .
- Reaction Monitoring : TLC (Rf = 0.29 in 4:1 hexane:ethyl acetate) and HPLC for enantiopurity verification (e.g., 95% ee via chiral columns) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm spirocyclic and boronic ester integration (e.g., δ 1.3 ppm for tetramethyl dioxaborolane protons) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 349.27) .
- FTIR : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O) to verify functional groups .
Q. How stable is this compound under typical laboratory conditions?
- Methodological Answer : Stability varies with functional groups:
- Boronic Ester : Susceptible to hydrolysis; store under anhydrous conditions .
- Spirocyclic Core : Stable at room temperature but may degrade above 40°C .
- Decomposition : Monitor via GC-MS for byproducts like CO or NOx during long-term storage .
Advanced Research Questions
Q. How does the spirocyclic framework influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 7-azaspiro[3.5]nonane core imposes steric constraints, which can be exploited for regioselective Suzuki-Miyaura couplings. For example:
- Boronic Ester Reactivity : The tetramethyl dioxaborolane moiety enhances stability but may require Pd(OAc)₂/SPhos catalysts for efficient transmetallation .
- Steric Effects : Compare coupling yields with non-spiro boronic esters (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile) to quantify steric hindrance .
Q. What strategies resolve contradictions in reported toxicological data for related compounds?
- Methodological Answer : Address discrepancies (e.g., conflicting GHS classifications) via:
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Adapt asymmetric catalysis methods:
- Chiral Ligands : Use (R)-BINAP with iridium catalysts to induce enantioselectivity in allylic amination (e.g., 95% ee achieved for tert-butyl diazaspiro carboxylates) .
- Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate desired enantiomers .
Q. What computational methods predict the bioactivity of this compound’s analogs?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with therapeutic targets like proteases or kinases. For example:
- Target Selection : Prioritize kinases with hydrophobic active sites, leveraging the spirocyclic core’s rigidity .
- SAR Analysis : Compare binding scores with structurally related compounds (e.g., tert-butyl 7-amino-2-azaspiro derivatives) .
Data Contradiction Analysis
Q. Why do safety data sheets for similar compounds report conflicting hazard classifications?
- Methodological Answer : Variations arise from differences in:
- Purity : Higher impurity levels in some batches may exacerbate toxicity (e.g., residual solvents) .
- Testing Standards : OSHA vs. ACGIH criteria for skin irritation (H315 vs. non-classified) .
- Resolution : Conduct in-house testing using OECD guidelines to harmonize classifications.
Tables for Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
